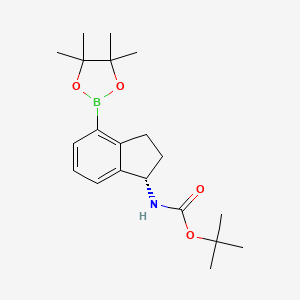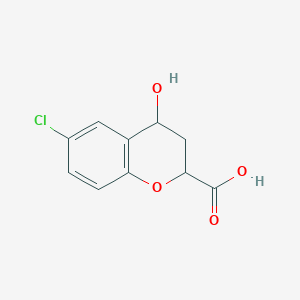
6-chloro-4-hydroxychromane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydroxychromane-2-carboxylic acid is a derivative of chromane, a benzopyran compound. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxychromane-2-carboxylic acid typically involves the reaction of 6-chlorochroman-2-one with appropriate reagents to introduce the hydroxy and carboxylic acid functional groups. One common method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions: 6-Chloro-4-hydroxychromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 6-chloro-4-oxochromane-2-carboxylic acid.
Reduction: 6-chloro-4-hydroxychromane-2-methanol.
Substitution: 6-methoxy-4-hydroxychromane-2-carboxylic acid.
科学研究应用
6-Chloro-4-hydroxychromane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various formulations.
作用机制
The mechanism of action of 6-chloro-4-hydroxychromane-2-carboxylic acid involves its antioxidant properties. It can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity and providing protective effects .
相似化合物的比较
6-Hydroxychromane-2-carboxylic acid: Lacks the chlorine atom but shares similar antioxidant properties.
6-Fluoro-chroman-2-carboxylic acid: Contains a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Chroman-2-one derivatives: These compounds have a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness: 6-Chloro-4-hydroxychromane-2-carboxylic acid is unique due to the presence of both chlorine and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC 名称 |
6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |
InChI 键 |
AXMORFSBDKDFHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


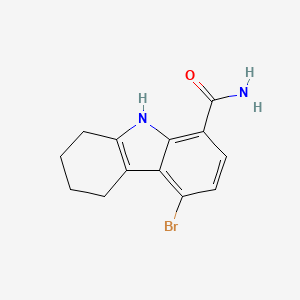

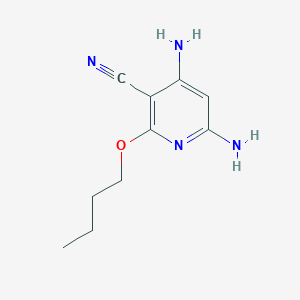
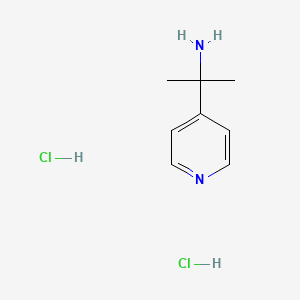
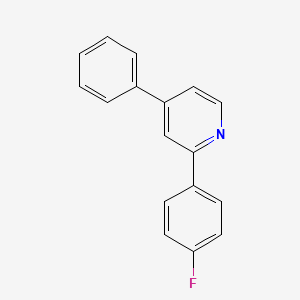
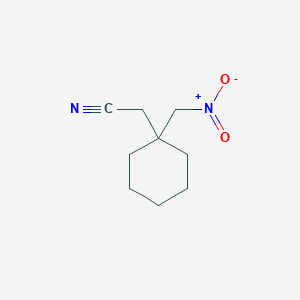
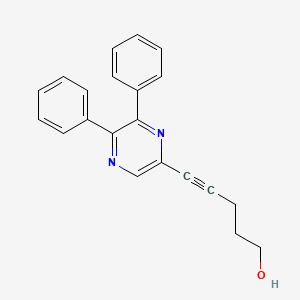
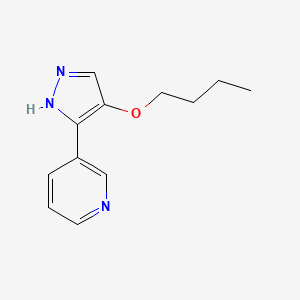
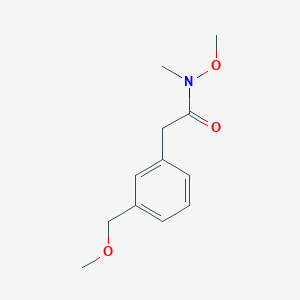
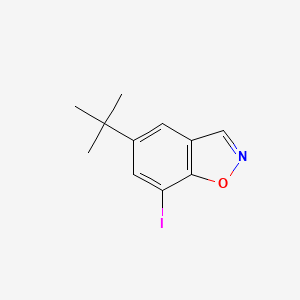
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)
![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
